cyclohexyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Cyclohexyl 2-amino-1-(3-fluorophenyl)pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a cyclohexyl group, an amino group, a fluorophenyl group, and a pyrroloquinoxaline core. Its intricate molecular architecture makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 2-amino-1-(3-fluorophenyl)pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-amino-1-(3-fluorophenyl)pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, particularly at the amino and fluorophenyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Cyclohexyl 2-amino-1-(3-fluorophenyl)pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclohexyl 2-amino-1-(3-fluorophenyl)pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its antimicrobial properties.
Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: Demonstrates significant antioxidant activity.
Properties
Molecular Formula |
C23H21FN4O2 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
cyclohexyl 2-amino-1-(3-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C23H21FN4O2/c24-14-7-6-8-15(13-14)28-21(25)19(23(29)30-16-9-2-1-3-10-16)20-22(28)27-18-12-5-4-11-17(18)26-20/h4-8,11-13,16H,1-3,9-10,25H2 |
InChI Key |
WQAPZGYEXJYBPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC(=CC=C5)F)N |
Origin of Product |
United States |
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